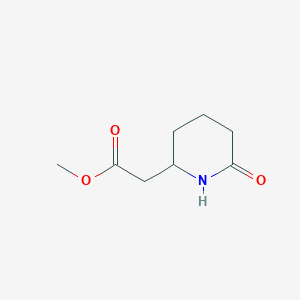

Methyl2-(6-oxopiperidin-2-yl)acetate

Description

Methyl 2-(6-oxopiperidin-2-yl)acetate is a heterocyclic ester featuring a piperidinone ring (6-oxopiperidine) substituted with a methyl acetate group. Piperidinone derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their conformational flexibility and hydrogen-bonding capabilities . The 6-oxo group in the piperidine ring likely enhances polarity and hydrogen-bond acceptor capacity compared to non-oxygenated analogs, influencing solubility and biological activity.

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

methyl 2-(6-oxopiperidin-2-yl)acetate |

InChI |

InChI=1S/C8H13NO3/c1-12-8(11)5-6-3-2-4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10) |

InChI Key |

AATRAVJBVRDXNI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CCCC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(6-oxopiperidin-2-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine derivatives with acetic acid or its derivatives in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(6-oxopiperidin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Methyl 2-(6-oxopiperidin-2-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(6-oxopiperidin-2-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 2-(6-oxopiperidin-2-yl)acetate with key analogs based on molecular structure, synthesis, and applications. Data are extrapolated from related compounds in the evidence.

Structural and Functional Differences

- Piperidinone vs. Piperazinone: The 6-oxopiperidine ring in the target compound differs from the 3-oxopiperazine in by ring size (6-membered vs. 6-membered with an additional nitrogen). Piperazinones often exhibit stronger hydrogen-bonding networks, affecting crystallinity and solubility .

- Aromatic vs.

- Substituent Effects : Chlorine or methyl groups on pyridine rings (e.g., ) enhance lipophilicity (LogP ~1.0–1.5), whereas the 6-oxo group in the target compound likely reduces LogP, favoring aqueous solubility.

Biological Activity

Methyl 2-(6-oxopiperidin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

Methyl 2-(6-oxopiperidin-2-yl)acetate is characterized by a piperidine ring with a keto group at the 6-position and an acetate group. This structural configuration contributes to its unique chemical reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that methyl 2-(6-oxopiperidin-2-yl)acetate exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Studies suggest that it may modulate the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

3. Mechanism of Action

The biological effects of methyl 2-(6-oxopiperidin-2-yl)acetate are thought to arise from its interaction with specific enzymes or receptors. This interaction can modulate their activity, influencing various cellular processes such as signal transduction and metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |

| Enzyme Modulation | Interacts with enzymes affecting metabolic pathways |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of methyl 2-(6-oxopiperidin-2-yl)acetate, the compound was tested against several pathogenic bacteria. Results indicated significant inhibition of growth, particularly against strains resistant to conventional antibiotics. This suggests its potential as a lead compound in antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory effects of the compound in a murine model of inflammation. The administration of methyl 2-(6-oxopiperidin-2-yl)acetate resulted in a marked decrease in inflammatory markers, indicating its efficacy in reducing inflammation through cytokine modulation.

Applications in Drug Development

Methyl 2-(6-oxopiperidin-2-yl)acetate is being explored for its potential use in drug development, particularly for conditions characterized by infection and inflammation. Its unique mechanism of action makes it a candidate for further investigation as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.